![molecular formula C14H17NO5 B2546502 2-(Phenylmethoxycarbonylaminomethyl)oxolane-3-carboxylic acid CAS No. 2287330-79-2](/img/structure/B2546502.png)
2-(Phenylmethoxycarbonylaminomethyl)oxolane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an oxirane (epoxide) ring with a carboxylic acid, catalyzed by a tertiary amine. The process proceeds through a series of steps, including quaternization of the amine by the activated oxirane and subsequent carboxylate anion participation in ring-opening reactions. The kinetic parameters, such as reaction orders, rate constants, and activation energies, have been established experimentally .
Molecular Structure Analysis
The compound’s molecular structure consists of an oxolane ring (five-membered) fused with a carboxylic acid group. The carbon and oxygen atoms in the carbonyl are both sp² hybridized, resulting in a trigonal planar shape around the carbonyl carbon. Resonance effects contribute to the stability of the carboxylate anion, which holds all atoms in a co-planar arrangement .
Chemical Reactions Analysis
Knoevenagel Condensation is a relevant reaction for this compound. Initially, an enol intermediate forms, followed by its reaction with the aldehyde. The resulting aldol undergoes base-induced elimination, leading to the desired product. The Doebner Modification, possible in the presence of carboxylic acid groups, includes pyridine-induced decarboxylation .
properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-6-7-19-12(11)8-15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYPISUXYDOOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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